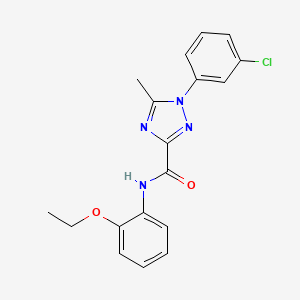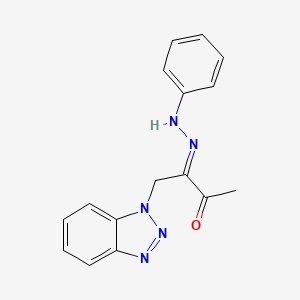
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) typically involves the reaction of 1H-benzotriazole with appropriate diketones and hydrazones under controlled conditions. One common method involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol, followed by further reactions to introduce the phenylhydrazone group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) can be compared with other benzotriazole derivatives, such as:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Known for its use in organic synthesis.
1-(1H-1,2,3-benzotriazol-1-yl)acetone: Utilized in various chemical reactions and as a synthetic intermediate.
3-(1H-1,2,3-benzotriazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanohydrazide: Explored for its biological activities.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(3E)-4-(benzotriazol-1-yl)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C16H15N5O/c1-12(22)15(18-17-13-7-3-2-4-8-13)11-21-16-10-6-5-9-14(16)19-20-21/h2-10,17H,11H2,1H3/b18-15+ |
InChI Key |
RWRXAOPQQWAWTE-OBGWFSINSA-N |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)
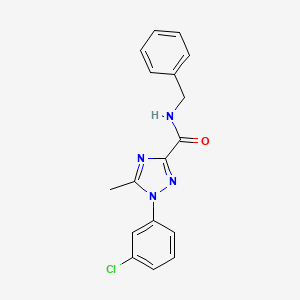
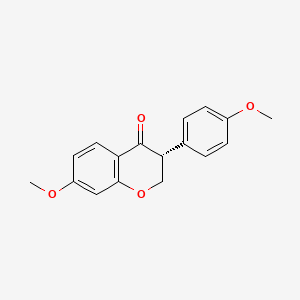


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)
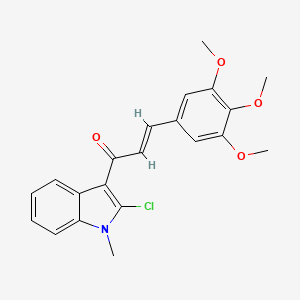

![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370276.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370278.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)
